Cevipabulin fumarate
Overview
Description
TTI-237 fumarate, also known as cevipabulin fumarate, is a microtubule-active compound with significant antitumor properties. It is an orally effective compound that inhibits the binding of certain molecules to tubulin, a protein that is essential for cell division. This compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
TTI-237 fumarate is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis begins with the preparation of the core structure, which is a triazolo[1,5-a]pyrimidine derivative. This core structure is then modified by introducing different functional groups to enhance its activity and solubility. The final step involves the formation of the fumarate salt to improve the compound’s stability and bioavailability .
Industrial Production Methods
The industrial production of TTI-237 fumarate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to remove impurities and obtain the final product. The compound is then formulated into a suitable dosage form for oral administration .
Chemical Reactions Analysis
Types of Reactions
TTI-237 fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially changing its pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can enhance the compound’s activity or solubility
Common Reagents and Conditions
Common reagents used in the synthesis and modification of TTI-237 fumarate include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from the chemical reactions of TTI-237 fumarate include various derivatives with different functional groups. These derivatives can have altered biological activity and are used to study the structure-activity relationship of the compound .
Scientific Research Applications
TTI-237 fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and modification of microtubule-active agents.
Biology: The compound is used to investigate the role of microtubules in cell division and other cellular processes.
Medicine: TTI-237 fumarate is being studied for its potential use in cancer treatment, particularly in targeting tumor cells that are resistant to other chemotherapeutic agents.
Industry: The compound is used in the development of new antitumor drugs and as a reference standard in quality control .
Mechanism of Action
TTI-237 fumarate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division. By binding to tubulin, TTI-237 fumarate disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells. The compound has been shown to inhibit the binding of certain molecules to tubulin, which further enhances its antitumor activity .
Comparison with Similar Compounds
TTI-237 fumarate is unique in its structure and mechanism of action compared to other microtubule-active compounds. Similar compounds include:
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment. Unlike TTI-237 fumarate, paclitaxel binds to a different site on tubulin.
Vincristine: Another microtubule-active compound that binds to a different site on tubulin and has a different mechanism of action.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties
TTI-237 fumarate stands out due to its unique binding site on tubulin and its ability to overcome resistance mechanisms that affect other microtubule-active agents .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXZQBYIZLWUKK-AFIAKLHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF5N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-67-0 | |
Record name | Cevipabulin fumarate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEVIPABULIN FUMARATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FDJ70N1KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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